(E/Z)-BIX02188

説明

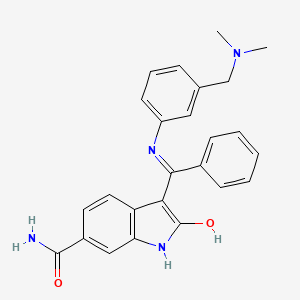

Structure

3D Structure

特性

IUPAC Name |

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPXKFOFEXJMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094614-84-2 | |

| Record name | BIX-02188 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIX-02188 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(E/Z)-BIX02188: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-BIX02188 is a potent and selective small-molecule inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5), a key component of the MEK5/ERK5 signaling pathway. This pathway is implicated in a variety of cellular processes, including proliferation, survival, and differentiation. Dysregulation of the MEK5/ERK5 cascade has been linked to several pathologies, most notably cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Inhibition of the MEK5/ERK5 Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of MEK5 kinase activity. MEK5 is the upstream kinase responsible for the phosphorylation and subsequent activation of ERK5 (Extracellular signal-regulated kinase 5). By inhibiting MEK5, BIX02188 effectively blocks the entire downstream signaling cascade.

Molecular Interaction

BIX02188 acts as a selective inhibitor of MEK5.[1] In in vitro kinase assays, BIX02188 has been shown to inhibit the catalytic function of purified MEK5 enzyme.[2] This inhibition prevents the phosphorylation of ERK5.[2]

Quantitative Data: Inhibitory Potency

The inhibitory activity of BIX02188 and a closely related analog, BIX02189, has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target | IC50 (in vitro kinase assay) | Reference |

| BIX02188 | MEK5 | 4.3 nM | [3] |

| ERK5 | 810 nM | [4] | |

| BIX02189 | MEK5 | 1.5 nM | [1] |

| ERK5 | 59 nM | [4] |

Cellular Effects of BIX02188

The inhibition of the MEK5/ERK5 pathway by BIX02188 triggers significant downstream cellular events, primarily apoptosis and autophagy.

Induction of Apoptosis

A key consequence of MEK5/ERK5 inhibition by BIX02188 is the induction of apoptosis, or programmed cell death. This effect is particularly pronounced in cancer cells that are dependent on this signaling pathway for survival. For instance, in acute myeloid leukemia (AML) cells harboring the FLT3-ITD mutation, both wild-type FLT3 and the oncogenic mutant FLT3-ITD activate MEK5, leading to ERK5 activation.[5] BIX02188-mediated inhibition of this pathway induces apoptosis in these cells.[5] The mechanism involves the partial dependence of the pro-survival protein AKT activation on ERK5.[5]

Induction of Autophagy

Recent studies have identified ERK5 as a negative regulator of autophagy, a cellular process of self-digestion of damaged organelles and proteins. Inhibition of ERK5 by compounds such as BIX02188 leads to the induction of autophagy. This autophagic response can, in some contexts, precede and contribute to apoptosis. The induction of autophagy by ERK5 inhibition is linked to the activation of endoplasmic reticulum (ER) stress.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of BIX02188.

In Vitro MEK5 Kinase Assay

This assay is designed to quantify the direct inhibitory effect of BIX02188 on the enzymatic activity of MEK5.

-

Reagents and Materials:

-

Recombinant active MEK5 enzyme

-

Recombinant inactive ERK5 (substrate)

-

BIX02188 (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

96-well plates

-

Phospho-ERK5 specific antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

-

Procedure:

-

Prepare serial dilutions of BIX02188 in kinase assay buffer.

-

In a 96-well plate, add recombinant MEK5 enzyme to each well.

-

Add the diluted BIX02188 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Add the inactive ERK5 substrate to each well.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the level of phosphorylated ERK5 using a method such as ELISA or Western blotting with a phospho-ERK5 specific antibody.

-

Calculate the percentage of inhibition for each BIX02188 concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity in response to BIX02188 treatment.

-

Reagents and Materials:

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

BIX02188 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of BIX02188 in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of BIX02188 or DMSO (vehicle control).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

-

Reagents and Materials:

-

Cells treated with BIX02188 or vehicle control

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI) or another viability dye

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with BIX02188 for the desired time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

-

Autophagy Assay (LC3 Western Blot)

This assay monitors the conversion of the soluble form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), a hallmark of autophagy.

-

Reagents and Materials:

-

Cells treated with BIX02188 or vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with BIX02188 for the desired time. To assess autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-LC3 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is indicative of autophagy induction. The accumulation of LC3-II in the presence of a lysosomal inhibitor confirms increased autophagic flux.

-

Conclusion

This compound is a valuable research tool for probing the biological functions of the MEK5/ERK5 signaling pathway. Its potent and selective inhibition of MEK5 leads to the induction of apoptosis and autophagy in various cellular contexts, particularly in cancer cells. The experimental protocols detailed in this guide provide a framework for investigating the mechanism of action of BIX02188 and other MEK5/ERK5 inhibitors. A thorough understanding of this compound's effects at the molecular and cellular levels is crucial for its potential development as a therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E/Z)-BIX02188: A Selective MEK5/ERK5 Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. While the RAF-MEK1/2-ERK1/2 cascade is a well-established therapeutic target, the MEK5/ERK5 pathway has emerged as a distinct and important signaling module involved in cell proliferation, survival, and differentiation.[1] (E/Z)-BIX02188 is a potent and selective small molecule inhibitor of MEK5, the upstream kinase that exclusively activates ERK5. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction to the MEK5/ERK5 Signaling Pathway

The MEK5/ERK5 pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including growth factors and stress signals.[1] This activates MAP3Ks (e.g., MEKK2/3), which in turn phosphorylate and activate MEK5. Activated MEK5 then dually phosphorylates the TEY motif in the activation loop of ERK5 (also known as BMK1), leading to its activation.[1] Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a nuclear localization signal and a transcriptional activation domain. Upon activation, ERK5 translocates to the nucleus and phosphorylates various substrates, including the myocyte enhancer factor 2 (MEF2) family of transcription factors, to regulate gene expression.[2][3]

This compound: A Potent and Selective MEK5 Inhibitor

This compound is an indolinone-based compound that has been identified as a potent and selective inhibitor of MEK5.[2][3][4] Its chemical structure is provided below.

Chemical Structure of (Z)-BIX02188 [5]

-

IUPAC Name: (3Z)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxamide[6]

-

Molecular Weight: 412.49 g/mol [5]

Quantitative Data: In Vitro Inhibitory Activity of BIX02188

The inhibitory potency of BIX02188 has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical IC₅₀ Values of BIX02188

| Target | IC₅₀ (nM) | Source(s) |

| MEK5 | 4.3 | [2][7][8] |

| ERK5 | 810 | [2][8] |

| TGFβR1 | 1800 | [7] |

| p38α | 3900 | [2] |

| MEK1 | >6300 | [2] |

| MEK2 | >6300 | [2] |

| ERK1 | >6300 | [2] |

| JNK2 | >6300 | [2] |

| EGFR | >6300 | [2] |

| STK16 | >6300 | [2] |

Table 2: Cellular IC₅₀ Values of BIX02188

| Assay | Cell Line | IC₅₀ (µM) | Source(s) | | --- | --- | --- | | MEF2C-driven Luciferase Expression | HeLa | 1.15 |[2] | | MEF2C-driven Luciferase Expression | HEK293 | 0.82 |[2] | | H₂O₂-induced BMK1 (ERK5) Phosphorylation | BLMECs | 0.8 |[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory activity of BIX02188 on the MEK5/ERK5 pathway.

In Vitro MEK5 Kinase Assay

This assay measures the direct inhibitory effect of BIX02188 on the catalytic activity of purified MEK5.

Materials:

-

Recombinant active MEK5 (e.g., GST-MEK5)

-

Kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT)

-

ATP

-

This compound

-

ATP detection reagent (e.g., PKLight)

-

White 96-well plates

Procedure:

-

Prepare a solution of 15 nM GST-MEK5 in kinase buffer.

-

Prepare serial dilutions of BIX02188 in DMSO, and then dilute into the kinase buffer (final DMSO concentration should be 1%).

-

Add the BIX02188 dilutions to the wells of a 96-well plate.

-

Add the GST-MEK5 solution to the wells.

-

Initiate the kinase reaction by adding 0.75 µM ATP to each well.

-

Incubate the reaction mixture for 90 minutes at room temperature.

-

Add 10 µL of ATP detection reagent to each well and incubate for 15 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value.[2]

Western Blot for ERK5 Phosphorylation

This cell-based assay determines the ability of BIX02188 to inhibit the phosphorylation of ERK5 in response to a stimulus.

Materials:

-

HeLa cells

-

Cell culture medium

-

Sorbitol

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total ERK5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blotting apparatus

Procedure:

-

Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 20 hours.

-

Pre-treat the cells with varying concentrations of BIX02188 (or DMSO as a control) for 1.5 hours.

-

Stimulate the cells with 0.4 M sorbitol for 20 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK5 for loading control.

-

Quantify the band intensities to determine the inhibition of ERK5 phosphorylation.[2][9]

MEF2C Luciferase Reporter Assay

This assay measures the effect of BIX02188 on the transcriptional activity of MEF2C, a downstream target of ERK5.

Materials:

-

HeLa or HEK293 cells

-

MEF2C-responsive luciferase reporter plasmid

-

A constitutively active MEK5 expression plasmid (optional, for pathway activation)

-

A Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the MEF2C-luciferase reporter plasmid, the Renilla luciferase plasmid, and optionally the constitutively active MEK5 plasmid.

-

After 24 hours, treat the cells with varying concentrations of BIX02188 or DMSO.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percent inhibition of MEF2C transcriptional activity and determine the IC₅₀ value.[2][10][11]

Visualizations: Signaling Pathways and Experimental Workflows

MEK5/ERK5 Signaling Pathway and Inhibition by BIX02188

Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of BIX02188 on MEK5.

Experimental Workflow for Characterizing a MEK5 Inhibitor

Caption: A stepwise workflow for the preclinical characterization of a MEK5 inhibitor like BIX02188.

In Vivo Studies

Limited in vivo data for BIX02188 is publicly available. However, studies have shown that inhibition of the MEK5/ERK5 pathway can have therapeutic effects in certain disease models. For instance, BIX02188 has been shown to induce apoptosis in leukemic cells expressing the oncogenic mutant FLT3-ITD.[12] Further in vivo studies are warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and efficacy profile of BIX02188 in various cancer models.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the MEK5/ERK5 signaling pathway. Its high potency and selectivity for MEK5 make it a suitable probe for dissecting the downstream consequences of MEK5 inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize BIX02188 in their studies and to further explore the therapeutic potential of targeting the MEK5/ERK5 cascade.

References

- 1. mdpi.com [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. BIX02188 - Labchem Catalog [labchem.com.my]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. promega.com [promega.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]

BIX02188: A Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the kinase inhibitor BIX02188, with a primary focus on its selectivity profile. BIX02188 is a potent and selective inhibitor of MEK5 (Mitogen-Activated Protein Kinase Kinase 5), a key component of the MEK/ERK signaling cascade. This guide summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to support further research and development efforts.

Quantitative Selectivity Profile

BIX02188 exhibits high potency against its primary target, MEK5, with significantly lower activity against other kinases, underscoring its utility as a selective chemical probe. The following table summarizes the in vitro inhibitory activity of BIX02188 against a panel of kinases.

| Target Kinase | IC50 (nM) | Comments |

| MEK5 | 4.3 | Primary Target |

| ERK5 | 810 | Downstream of MEK5 |

| TGFβR1 | 1,800 | Off-target |

| p38α | 3,900 | Off-target |

| MEK1 | >6,300 | High selectivity over this related kinase |

| MEK2 | >6,300 | High selectivity over this related kinase |

| ERK1 | >6,300 | High selectivity |

| JNK2 | >6,300 | High selectivity |

| EGFR | >6,300 | High selectivity |

| STK16 | >6,300 | High selectivity |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action and Signaling Pathway

BIX02188 exerts its biological effects by directly inhibiting the kinase activity of MEK5. MEK5 is the upstream kinase responsible for the phosphorylation and activation of ERK5 (Extracellular signal-Regulated Kinase 5), also known as Big Mitogen-activated Kinase 1 (BMK1).[1] The MEK5/ERK5 signaling pathway is involved in various cellular processes, including proliferation, differentiation, and survival.[2] By inhibiting MEK5, BIX02188 effectively blocks the entire downstream signaling cascade.

Figure 1: MEK5/ERK5 signaling pathway and the inhibitory action of BIX02188.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of BIX02188.

In Vitro MEK5 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes the determination of the in vitro potency of BIX02188 against MEK5 using a luminescence-based ADP detection assay.

Materials:

-

Recombinant human MEK5 enzyme

-

ERK5 (inactive) as substrate

-

BIX02188

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 μM Na₃VO₄, 0.5 mM DTT

-

ATP

-

DMSO

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of BIX02188 in DMSO. Create a serial dilution series of BIX02188 in kinase buffer.

-

Reaction Setup:

-

Add 2.5 µL of the BIX02188 dilution or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 2.5 µL of a solution containing the MEK5 enzyme and ERK5 substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final concentration of ATP should be at or near the Km for MEK5.

-

-

Kinase Reaction: Incubate the plate at room temperature for 90 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Convert the relative light unit (RLU) signals to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the BIX02188 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-ERK5 Western Blot Analysis

This protocol details the procedure to assess the inhibitory effect of BIX02188 on the phosphorylation of ERK5 in a cellular context.

Materials:

-

HeLa or other suitable cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

BIX02188

-

Sorbitol (or other stimulus to activate the MEK5/ERK5 pathway)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and reach 70-80% confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of BIX02188 or DMSO (vehicle control) for 1.5 hours.

-

Stimulate the cells with a final concentration of 0.4 M sorbitol for 20 minutes at 37°C to induce ERK5 phosphorylation.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-ERK5) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK5 antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-ERK5 signal to the total-ERK5 signal for each sample.

Kinase Inhibitor Selectivity Profiling Workflow

The determination of a kinase inhibitor's selectivity is a critical step in its development. The following diagram illustrates a general workflow for selectivity profiling.

Figure 2: General workflow for kinase inhibitor selectivity profiling.

Conclusion

BIX02188 is a highly selective inhibitor of MEK5, making it a valuable tool for investigating the MEK5/ERK5 signaling pathway. Its favorable selectivity profile, with minimal off-target activity at relevant concentrations, allows for more precise dissection of this pathway's role in various biological and pathological processes. The experimental protocols provided herein offer a foundation for the further characterization and application of BIX02188 in preclinical research.

References

Downstream Targets of BIX02188-Mediated Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIX02188 is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling pathway. By targeting MEK5, BIX02188 effectively blocks the activation of its only known substrate, Extracellular signal-Regulated Kinase 5 (ERK5). This inhibition disrupts a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the downstream targets affected by BIX02188-mediated inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Introduction to BIX02188 and the MEK5/ERK5 Signaling Pathway

The MEK5/ERK5 signaling cascade is a distinct pathway within the mitogen-activated protein kinase (MAPK) family. Unlike the more extensively studied MEK1/2-ERK1/2 pathway, the MEK5/ERK5 pathway is uniquely activated by specific upstream kinases, MEKK2 and MEKK3, in response to various stimuli, including growth factors and cellular stress. Activated MEK5, a dual-specificity kinase, phosphorylates and activates ERK5. Activated ERK5 then translocates to the nucleus to regulate the activity of several transcription factors, thereby controlling the expression of genes involved in critical cellular processes.

BIX02188 is a valuable chemical probe for elucidating the physiological and pathological roles of the MEK5/ERK5 pathway. Its high selectivity for MEK5 allows for the specific interrogation of this pathway's functions, distinguishing them from those of other MAPK cascades.

Primary and Downstream Targets of BIX02188

The primary molecular target of BIX02188 is MEK5 . By inhibiting the kinase activity of MEK5, BIX02188 prevents the phosphorylation and subsequent activation of ERK5 . The inhibition of ERK5 activity, in turn, affects a range of downstream effector molecules, leading to various cellular outcomes.

Key Downstream Effectors:

-

Myocyte Enhancer Factor 2C (MEF2C): A critical transcription factor directly phosphorylated and activated by ERK5. Inhibition of the MEK5/ERK5 pathway by BIX02188 leads to a reduction in MEF2C transcriptional activity.[1]

-

AKT (Protein Kinase B): The activation of AKT has been shown to be partially dependent on ERK5 in certain cellular contexts. BIX02188 treatment can lead to a decrease in AKT phosphorylation.[2][3][4][5]

-

c-Myc: A proto-oncogene and transcription factor involved in cell cycle progression and proliferation. The MEK5/ERK5 pathway can regulate c-Myc expression.

-

Cyclin D1: A key regulator of the G1 phase of the cell cycle. Inhibition of the MEK5/ERK5 pathway can lead to decreased Cyclin D1 levels.

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that negatively regulates cell cycle progression.

-

Bcl-2: An anti-apoptotic protein. Downregulation of the MEK5/ERK5 pathway can affect Bcl-2 expression, promoting apoptosis.

The culmination of these downstream effects often results in apoptosis (programmed cell death) and cell cycle arrest , particularly in cancer cells that are dependent on the MEK5/ERK5 pathway for their survival and proliferation.[2][3]

Quantitative Data on BIX02188 Inhibition

The inhibitory activity of BIX02188 and its impact on downstream cellular processes have been quantified in various studies. The following tables summarize key quantitative findings.

| Target | Parameter | Value | Cell-Free/Cell-Based | Reference |

| MEK5 | IC50 | 4.3 nM | Cell-Free | [6][7] |

| ERK5 | IC50 | 810 nM | Cell-Free | [6][7] |

Table 1: In Vitro Kinase Inhibitory Activity of BIX02188. IC50 values represent the concentration of BIX02188 required to inhibit 50% of the kinase activity.

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| FLT3-ITD transfected Ba/F3 cells | BIX02188 | Induction of Apoptosis | Data not explicitly quantified in the abstract | [2][3][4][5] |

| MV4-11 (AML) | BIX02188 | Induction of Apoptosis | Data not explicitly quantified in the abstract | [2][3][4][5] |

| MOLM-13 (AML) | BIX02188 | Induction of Apoptosis | Data not explicitly quantified in the abstract | [2][3][4][5] |

Table 2: Cellular Effects of BIX02188 in FLT3-ITD Positive Acute Myeloid Leukemia (AML) Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of BIX02188.

In Vitro MEK5 Kinase Assay

This assay measures the ability of BIX02188 to inhibit the enzymatic activity of purified MEK5.

Materials:

-

Recombinant active MEK5 enzyme

-

Recombinant inactive ERK5 (substrate)

-

BIX02188

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

SDS-PAGE gels and reagents

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of BIX02188 in DMSO.

-

In a microcentrifuge tube, combine the kinase assay buffer, recombinant active MEK5, and the desired concentration of BIX02188 or DMSO (vehicle control).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Add recombinant inactive ERK5 to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of 32P into ERK5 using a phosphorimager.

-

Calculate the percentage of inhibition at each BIX02188 concentration and determine the IC50 value.

Western Blotting for Phosphorylated and Total Proteins

This protocol is used to assess the effect of BIX02188 on the phosphorylation status of ERK5 and AKT, and the expression levels of total proteins.

Materials:

-

Cell line of interest

-

BIX02188

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK5, anti-total-ERK5, anti-phospho-AKT, anti-total-AKT, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of BIX02188 or DMSO for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following BIX02188 treatment.

Materials:

-

Cell line of interest

-

BIX02188

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with BIX02188 or DMSO for the desired duration.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis using Propidium Iodide Staining

This flow cytometry method determines the distribution of cells in different phases of the cell cycle after BIX02188 treatment.

Materials:

-

Cell line of interest

-

BIX02188

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with BIX02188 or DMSO for the specified time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization of Pathways and Workflows

BIX02188-Mediated Inhibition of the MEK5/ERK5 Signaling Pathway

Caption: BIX02188 inhibits MEK5, blocking the MEK5/ERK5 signaling cascade.

Experimental Workflow for Assessing BIX02188 Effects

Caption: Workflow for analyzing the cellular effects of BIX02188.

Conclusion

BIX02188 serves as a critical tool for investigating the MEK5/ERK5 signaling pathway. Its specific inhibition of MEK5 leads to a cascade of downstream effects, primarily mediated by the inactivation of ERK5. This results in the modulation of key cellular regulators such as MEF2C, AKT, c-Myc, and Cyclin D1, ultimately leading to apoptosis and cell cycle arrest in susceptible cell types. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting the MEK5/ERK5 pathway.

References

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

- 3. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (E/Z)-BIX02188 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E/Z)-BIX02188, a potent and selective inhibitor of MEK5, has emerged as a significant molecule of interest in the study of apoptosis, particularly in the context of hematological malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms by which BIX02188 induces programmed cell death. The primary mode of action involves the targeted inhibition of the MEK5/ERK5 signaling pathway, a critical cascade for the proliferation and survival of certain cancer cells. This guide details the signaling pathways, presents key experimental data, and provides comprehensive protocols for the methodologies used to elucidate the pro-apoptotic effects of BIX02188, with a particular focus on its activity in acute myeloid leukemia (AML) cells harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation.

Introduction

Apoptosis is a fundamental biological process essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. The MEK5/ERK5 pathway, a less-studied branch of the MAPK family, has been identified as a crucial survival pathway in various cancers. This compound has been identified as a selective inhibitor of MEK5, making it a valuable tool for investigating the therapeutic potential of targeting this pathway. This document serves as a comprehensive resource for researchers and drug development professionals on the role of BIX02188 in inducing apoptosis.

Mechanism of Action: Inhibition of the MEK5/ERK5 Signaling Pathway

This compound exerts its pro-apoptotic effects primarily through the specific inhibition of Mitogen-Activated Protein Kinase Kinase 5 (MEK5). MEK5 is the direct upstream activator of Extracellular Signal-Regulated Kinase 5 (ERK5). In certain cancer cells, particularly those with activating mutations like FLT3-ITD in AML, the MEK5/ERK5 pathway is constitutively active, promoting cell survival and proliferation.

By inhibiting MEK5, BIX02188 prevents the phosphorylation and subsequent activation of ERK5. The inactivation of ERK5 signaling disrupts downstream cellular processes that are essential for cell survival, ultimately leading to the initiation of the apoptotic cascade.

Figure 1. BIX02188-mediated inhibition of the MEK5/ERK5 pathway, leading to apoptosis.

Quantitative Data on BIX02188-Induced Apoptosis

Studies have demonstrated that this compound induces apoptosis in a dose-dependent manner in FLT3-ITD positive AML cell lines. The following tables summarize representative data on the pro-apoptotic effects of BIX02188.

Table 1: Induction of Apoptosis by this compound in FLT3-ITD Positive AML Cell Lines

| Cell Line | BIX02188 Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |

| MV4-11 | 0 (Control) | 48 | ~5% |

| 1 | 48 | Increased | |

| 5 | 48 | Significantly Increased | |

| 10 | 48 | Markedly Increased | |

| MOLM-13 | 0 (Control) | 48 | ~7% |

| 1 | 48 | Increased | |

| 5 | 48 | Significantly Increased | |

| 10 | 48 | Markedly Increased | |

| Ba/F3-FLT3-ITD | 0 (Control) | 24 | ~4% |

| 3 | 24 | Substantially Increased |

Note: The qualitative descriptors "Increased", "Significantly Increased", and "Markedly Increased" are based on published findings describing a dose-dependent effect. Specific percentages were not available in the accessed literature.

Table 2: IC50 Values of this compound for Inhibition of Cell Viability

| Cell Line | IC50 (µM) |

| MV4-11 | Not specified |

| MOLM-13 | Not specified |

Note: While BIX02188 is reported to reduce cell viability, specific IC50 values for apoptosis induction were not found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human acute myeloid leukemia cell lines MV4-11 and MOLM-13 (both expressing endogenous FLT3-ITD) and the murine pro-B cell line Ba/F3 stably transfected with FLT3-ITD.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For Ba/F3-FLT3-ITD cells, IL-3 is omitted from the medium to ensure dependence on the FLT3-ITD signaling for survival.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

BIX02188 Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1%.

-

Treatment: Cells are seeded at a predetermined density (e.g., 2 x 10^5 cells/mL) and allowed to attach or stabilize overnight. The following day, the medium is replaced with fresh medium containing various concentrations of BIX02188 or DMSO as a vehicle control. Cells are then incubated for the desired time points (e.g., 24, 48 hours).

Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells.

-

Reagents:

-

FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Phosphate-buffered saline (PBS).

-

-

Protocol:

-

Harvest cells after treatment with BIX02188. For suspension cells, pellet by centrifugation. For adherent cells, gently detach using trypsin-EDTA, then pellet.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Figure 2. Experimental workflow for Annexin V/Propidium Iodide apoptosis assay.

Western Blot Analysis of Apoptosis Markers

This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.

-

Principle: Western blotting allows for the separation of proteins by size via gel electrophoresis, transfer to a solid support membrane, and detection using specific antibodies. The cleavage of caspase-3 and PARP are hallmark events in apoptosis.

-

Reagents:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-ERK5, anti-phospho-ERK5, anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

-

Protocol:

-

After treatment with BIX02188, wash cells with cold PBS and lyse in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved forms of caspase-3 and PARP indicates apoptosis.

-

Conclusion

This compound is a valuable chemical probe for studying the role of the MEK5/ERK5 signaling pathway in apoptosis. Its ability to selectively inhibit MEK5 and induce programmed cell death in cancer cells, particularly in FLT3-ITD positive AML, highlights the therapeutic potential of targeting this pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pro-apoptotic effects of BIX02188 and similar compounds. Further research, including in vivo studies and the acquisition of more extensive quantitative data, will be crucial in fully elucidating the clinical potential of MEK5 inhibition in cancer therapy.

The MEK5 Inhibitor (E/Z)-BIX02188: A Technical Guide for FLT3-ITD Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of (E/Z)-BIX02188, a selective inhibitor of MEK5, in the context of Fms-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive acute myeloid leukemia (AML) research. This document outlines the mechanism of action, impact on key signaling pathways, and provides representative experimental protocols for the investigation of BIX02188's effects on FLT3-ITD expressing leukemia cells.

Introduction

Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells. A significant subset of AML cases, approximately one-third, harbor mutations in the Fms-like tyrosine kinase 3 (FLT3) gene. The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain of the receptor, leading to ligand-independent constitutive activation of FLT3 kinase. This aberrant signaling drives leukemic cell proliferation and survival, making FLT3-ITD a critical therapeutic target.[1][2]

While direct FLT3 inhibitors have been a major focus of drug development, investigating downstream signaling pathways offers alternative therapeutic strategies. The MEK5/ERK5 pathway has been identified as a crucial downstream effector of FLT3-ITD.[1][2] this compound is a selective inhibitor of MEK5, the upstream kinase that activates ERK5.[1][2] Research has demonstrated that both wild-type FLT3 and the constitutively active FLT3-ITD mutant can activate the MEK5/ERK5 signaling cascade.[1][2]

Mechanism of Action of BIX02188 in FLT3-ITD Leukemia

This compound exerts its anti-leukemic effects by selectively inhibiting the kinase activity of MEK5. In FLT3-ITD positive AML cells, the constitutively active FLT3 receptor leads to the activation of downstream signaling cascades, including the MEK5/ERK5 pathway.[1][2] By inhibiting MEK5, BIX02188 prevents the phosphorylation and subsequent activation of ERK5.[1][2] The inhibition of the MEK5/ERK5 pathway has been shown to induce apoptosis in FLT3-ITD expressing leukemia cell lines, such as MV4-11 and MOLM-13, as well as in Ba/F3 cells engineered to express FLT3-ITD.[1][2] Furthermore, the activation of the pro-survival protein AKT, another downstream target of FLT3, has been shown to be partially dependent on ERK5 activity, suggesting a broader impact of BIX02188 on the oncogenic signaling network in these cells.[1][2]

Quantitative Data on the Effects of BIX02188

| Cell Line | FLT3 Status | Effect of BIX02188 | Observed Downstream Effects | Reference |

| MV4-11 | FLT3-ITD | Induction of Apoptosis | Inhibition of ERK5 phosphorylation, Partial reduction of AKT phosphorylation | [1][2] |

| MOLM-13 | FLT3-ITD | Induction of Apoptosis | Inhibition of ERK5 phosphorylation, Partial reduction of AKT phosphorylation | [1][2] |

| Ba/F3-FLT3-ITD | FLT3-ITD (transfected) | Induction of Apoptosis | Inhibition of ERK5 phosphorylation | [1][2] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of BIX02188 and the experimental approaches used to study its effects, the following diagrams are provided in the DOT language for Graphviz.

Caption: FLT3-ITD signaling and the inhibitory action of BIX02188.

Caption: A representative workflow for Western Blot analysis.

Caption: A typical workflow for an Annexin V-based apoptosis assay.

Experimental Protocols

The following are representative protocols for key experiments to assess the effects of this compound on FLT3-ITD positive leukemia cells. These are generalized methods and should be optimized for specific laboratory conditions and cell lines.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed FLT3-ITD positive cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of BIX02188 to the wells. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.

Western Blot Analysis for Protein Phosphorylation

-

Cell Treatment: Seed FLT3-ITD positive cells in 6-well plates. Treat the cells with various concentrations of BIX02188 for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK5, total ERK5, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Treat FLT3-ITD positive cells with BIX02188 at various concentrations for a predetermined time (e.g., 24-48 hours).

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).

Conclusion

This compound represents a valuable research tool for investigating the role of the MEK5/ERK5 signaling pathway in FLT3-ITD positive AML. Its ability to induce apoptosis in leukemia cells highlights the potential of targeting this pathway as a therapeutic strategy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the preclinical efficacy and molecular mechanisms of BIX02188 in this disease context. Further research is warranted to determine the precise quantitative effects of BIX02188 and to explore its potential in combination with other targeted therapies for FLT3-ITD leukemia.

References

(E/Z)-BIX02188 as a chemical probe for MEK5

An In-Depth Technical Guide to (E/Z)-BIX02188 as a Chemical Probe for MEK5

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Among these, the MEK5/ERK5 pathway has emerged as a significant area of research, implicated in cell survival, angiogenesis, and motility.[2] Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is the terminal kinase in this cascade. It is activated by the dual-specificity kinase MEK5 (MAPK Kinase 5), which in turn is activated by upstream kinases such as MEKK2 and MEKK3 in response to stimuli like growth factors and cellular stress.[1][2]

Given the therapeutic potential of targeting this pathway, particularly in cancer and inflammation, the development of specific chemical probes is essential for dissecting its biological functions.[3] this compound is a potent and selective small-molecule inhibitor of MEK5, serving as a valuable tool for researchers to investigate the roles of the MEK5/ERK5 signaling cascade.[4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and detailed protocols for its use in key experiments.

The MEK5/ERK5 Signaling Pathway

The MEK5/ERK5 signaling cascade is a three-tiered system. It is typically initiated by stimuli such as mitogens, cytokines, or cellular stressors (e.g., oxidative or osmotic shock).[1][6] These signals lead to the activation of MEKK2 or MEKK3, which then phosphorylate and activate MEK5.[2] Activated MEK5, a dual-specificity kinase, subsequently phosphorylates the T-E-Y (Threonine-Glutamic acid-Tyrosine) motif in the activation loop of ERK5.[7][8]

Once activated, ERK5 can phosphorylate a variety of downstream substrates. Unlike other MAPKs, ERK5 possesses a large C-terminal domain containing a nuclear localization signal and a transcriptional transactivation domain.[7][8] This unique structure allows activated ERK5 to translocate to the nucleus and directly regulate the activity of transcription factors, such as myocyte enhancer factor 2 (MEF2), c-Fos, and c-Myc, thereby influencing gene expression related to cell proliferation and survival.[1][2]

This compound: A Selective MEK5 Inhibitor

This compound was identified as a potent inhibitor of the catalytic function of the MEK5 enzyme.[4][5] Its primary mechanism of action is the direct inhibition of MEK5 kinase activity, which in turn prevents the phosphorylation and subsequent activation of ERK5.[9]

Data Presentation: Potency and Selectivity

The efficacy and specificity of a chemical probe are defined by its potency against the intended target and its lack of activity against other related proteins. BIX02188 has been characterized in both biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 Value | Notes |

| MEK5 | 4.3 nM | Potent inhibition of the primary target.[10][11][12] |

| ERK5 | 810 nM | Also inhibits the downstream kinase ERK5, but with lower potency.[10][11][13] |

| CSF1R (FMS) | 280 nM | A notable off-target kinase.[14] |

| KIT | 550 nM | Off-target activity observed.[14] |

| LCK | 390 nM | Off-target activity observed.[14] |

| Src | - | Identified as the strongest off-target effect in some studies.[3] |

| MEK1, MEK2 | Not active | Demonstrates high selectivity over closely related MEK family members.[10][14] |

| ERK2, JNK2 | Not active | No significant inhibition of other MAPK pathway kinases.[10][14] |

Data compiled from multiple sources.[3][10][11][12][13][14]

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 Value / Effective Concentration | Notes |

| Inhibition of ERK5 Phosphorylation | HeLa (Sorbitol-stimulated) | Dose-dependent inhibition observed. | Selectively blocks ERK5 phosphorylation without affecting p-ERK1/2, p-p38, or p-JNK.[5][9] |

| Inhibition of ERK5 (BMK1) Phosphorylation | Bovine Lung Microvascular Endothelial Cells (H₂O₂-stimulated) | ~0.8 µM | Demonstrates activity in a different cell type and with a different stimulus.[9] |

| MEF2C Reporter Assay | HeLa | 1.15 µM | Inhibits the transcriptional activation of a key downstream target of ERK5.[9] |

| MEF2C Reporter Assay | HEK293 | 0.82 µM | Confirms activity in another common cell line.[9] |

| Apoptosis Induction | FLT3-ITD+ Leukemic Cells (MV4-11, MOLM-13) | Effective at inducing apoptosis. | Highlights its potential as a tool in cancer biology research.[15] |

| Recommended Cellular Concentration | Various | 3-10 µM | General range for observing phenotypic effects in cell-based assays.[14] |

Data compiled from multiple sources.[5][9][14][15]

Experimental Protocols

Detailed and reproducible methodologies are critical for the effective use of chemical probes. Below are protocols for key experiments to characterize the effects of BIX02188.

In Vitro MEK5 Kinase Assay

This assay directly measures the ability of BIX02188 to inhibit the enzymatic activity of MEK5.

-

Objective: To determine the IC50 of BIX02188 for MEK5.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of BIX02188 in DMSO.

-

In a 384-well plate, add the kinase assay buffer containing 15 nM GST-MEK5.

-

Add the BIX02188 dilutions to the wells (final DMSO concentration should be consistent, e.g., 1%).

-

Initiate the kinase reaction by adding ATP to a final concentration of 0.75 µM.

-

Incubate the reaction mixture for 90 minutes at room temperature.[9]

-

Stop the reaction and measure the remaining ATP by adding 10 µL of an ATP detection reagent.

-

Incubate for 15 minutes to allow the luminescence signal to stabilize.[9]

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each BIX02188 concentration relative to DMSO-only controls and determine the IC50 value using non-linear regression analysis.

-

Western Blotting for ERK5 Phosphorylation

This cellular assay validates that BIX02188 inhibits the MEK5/ERK5 pathway inside cells by measuring the phosphorylation status of ERK5.

-

Objective: To assess the dose-dependent inhibition of stimulus-induced ERK5 phosphorylation by BIX02188 in cells.

-

Materials:

-

HeLa cells (or other suitable cell line).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Sorbitol (0.4 M solution) or other stimulus (e.g., H₂O₂).[9]

-

This compound.

-

RIPA buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK5, anti-total-ERK5, anti-phospho-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and Western blotting equipment.

-

-

Procedure:

-

Seed HeLa cells and grow to 80-90% confluency.

-

Serum-starve the cells for 20 hours.[9]

-

Pre-treat the cells with varying concentrations of BIX02188 (or DMSO vehicle control) for 1.5 hours.[9]

-

Stimulate the cells by adding sorbitol to a final concentration of 0.4 M for 20 minutes at 37°C.[9]

-

Wash cells with cold PBS and lyse them in RIPA buffer on ice for 10 minutes.[9]

-

Clarify the lysates by centrifugation at 14,000 rpm for 10 minutes.[9]

-

Determine protein concentration (e.g., BCA assay).

-

Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. Analyze the band intensities to determine the effect of BIX02188 on ERK5 phosphorylation.

-

Considerations for Use and Limitations

While this compound is a valuable and selective probe for MEK5, researchers should be aware of its characteristics to ensure robust experimental design and data interpretation.

-

Off-Target Effects: BIX02188 exhibits inhibitory activity against other kinases, most notably Src and CSF1R.[3][14] When interpreting phenotypic data, especially at higher concentrations, the potential contribution of these off-target effects should be considered.

-

Target Validation: To confirm that an observed biological effect is due to the inhibition of the MEK5/ERK5 pathway, it is advisable to use complementary approaches. This can include:

-

Cellular Potency: As shown in Table 2, the concentration required to inhibit the pathway in cells (micromolar range) is significantly higher than the biochemical IC50 (nanomolar range).[9][14] This discrepancy is common for kinase inhibitors and is influenced by factors like cell permeability and intracellular ATP concentrations. Experiments should include a dose-response curve to determine the optimal concentration for the specific cell type and endpoint being studied.

Conclusion

This compound is a potent and selective inhibitor of MEK5 and serves as an indispensable chemical probe for investigating the MEK5/ERK5 signaling pathway.[4][5] It effectively blocks the phosphorylation of ERK5 in cellular contexts without significantly affecting other major MAPK pathways.[5][9] By understanding its quantitative profile, adhering to detailed experimental protocols, and acknowledging its limitations, researchers, scientists, and drug development professionals can confidently use BIX02188 to uncover the complex biological roles of MEK5/ERK5 signaling in health and disease.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 7. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | TGF-beta/Smad | ERK | MEK | TargetMol [targetmol.com]

- 12. BIX 02188, MEK5 inhibitor (ab144572) | Abcam [abcam.com]

- 13. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probe BIX-02188 | Chemical Probes Portal [chemicalprobes.org]

- 15. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

The MEK5/ERK5 Pathway: A Technical Guide to Cellular Regulation by BIX02188

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are critical regulators of a myriad of cellular processes. Among these, the MEK5/ERK5 pathway has emerged as a significant mediator of cell proliferation, survival, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in various pathologies, particularly in cancer, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides an in-depth exploration of the cellular processes governed by the MEK5/ERK5 pathway, with a specific focus on the utility of BIX02188, a selective small-molecule inhibitor of MEK5. This document details the signaling cascade, summarizes key quantitative data on the effects of BIX02188, provides comprehensive experimental protocols, and visualizes complex interactions through detailed diagrams.

The MEK5/ERK5 Signaling Cascade

The MEK5/ERK5 pathway is a distinct three-tiered kinase cascade.[3] It is typically activated by extracellular stimuli such as growth factors and stress signals.[1][4] These signals lead to the activation of MAP3Ks, primarily MEKK2 and MEKK3, which in turn phosphorylate and activate MEK5 (MAP2K5).[2][3] MEK5 is the sole known direct upstream activator of ERK5 (MAPK7), also known as Big MAP Kinase 1 (BMK1).[1] Upon activation by MEK5 through phosphorylation on threonine 218 and tyrosine 220, ERK5 can phosphorylate a variety of downstream substrates.[2] These substrates include transcription factors such as the myocyte enhancer factor 2 (MEF2) family, c-Myc, and Sap-1a, as well as kinases like RSK and SGK, thereby regulating gene expression and cellular functions.[1][4]

BIX02188: A Selective MEK5 Inhibitor

BIX02188 is an indolinone-6-carboxamide that functions as a selective, ATP-competitive inhibitor of MEK5.[1] It has been instrumental in elucidating the specific roles of the MEK5/ERK5 pathway, distinguishing its functions from other MAPK cascades.[1][5]

Quantitative Data on BIX02188 Activity

The following table summarizes the inhibitory concentrations of BIX02188 against its primary targets and its effects on various cellular processes.

| Target/Process | Cell Line | Parameter | Value | Reference |

| Enzymatic Activity | - | IC50 (MEK5) | 4.3 nM | [6] |

| - | IC50 (ERK5) | 810 nM | [6][7] | |

| Cell Proliferation | FLT3-ITD Ba/F3 | IC50 | ~1 µM | [8] |

| MV4-11 (AML) | IC50 | ~2.5 µM | [8] | |

| MOLM-13 (AML) | IC50 | ~2.5 µM | [8] | |

| Apoptosis | FLT3-ITD Ba/F3 | % Apoptosis (at 5 µM) | Significant increase | [8][9] |

| MV4-11 (AML) | % Apoptosis (at 5 µM) | Significant increase | [8][9] | |

| MOLM-13 (AML) | % Apoptosis (at 5 µM) | Significant increase | [8][9] |

IC50: The half maximal inhibitory concentration. AML: Acute Myeloid Leukemia.

Cellular Processes Regulated by the MEK5/ERK5 Pathway

Inhibition of the MEK5/ERK5 pathway by BIX02188 has been shown to modulate several key cellular functions.

Cell Proliferation

The MEK5/ERK5 cascade is a positive regulator of cell proliferation.[1][10] It promotes cell cycle progression by inducing the expression of cyclins, such as Cyclin D1, and transcription factors like c-Myc.[1][11] Treatment with BIX02188 has been demonstrated to inhibit the proliferation of various cancer cell lines, particularly those with a dependency on this pathway for growth.[8]

Apoptosis

The MEK5/ERK5 pathway exerts anti-apoptotic effects, contributing to cell survival.[2] It can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Foxo3a.[4] Inhibition of MEK5 with BIX02188 has been shown to induce apoptosis in cancer cells, often by downregulating anti-apoptotic proteins like Mcl-1 and Bcl-2 and activating caspase-dependent cell death pathways.[1][8]

Cell Migration and Invasion

Dysregulated MEK5/ERK5 signaling is associated with increased cell motility and invasion, contributing to metastatic progression in various cancers.[1] The pathway influences the actin cytoskeleton and the formation of invadopodia.[1] While specific studies detailing the effect of BIX02188 on migration are less common, inhibitors of the MAPK pathway, in general, have been shown to reduce cell migration.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the MEK5/ERK5 pathway using BIX02188.

Cell Proliferation Assay (WST-1 Assay)

This protocol is adapted from standard cell proliferation assay methodologies.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Prepare serial dilutions of BIX02188 in culture medium. Remove the old medium from the wells and add 100 µL of the BIX02188 dilutions or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.[13]

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of BIX02188 or vehicle control for the specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-